Bavarostat
Overview
Description
Bavarostat is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that modulates intracellular transport and protein quality control. This compound has shown potential therapeutic benefits in disease models, including Alzheimer’s disease and amyotrophic lateral sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bavarostat can be synthesized through a series of chemical reactions. One notable method involves the radiolabeling of this compound with fluorine-18 by deoxyfluorination through in situ formation of a ruthenium π-complex of the corresponding phenol precursor . This method is currently the only known suitable approach for synthesizing fluorine-18 labeled this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Bavarostat undergoes various chemical reactions, including:
Complex Formation: The formation of a ruthenium π-complex is a key step in the synthesis of fluorine-18 labeled this compound.
Common Reagents and Conditions:
Reagents: Phenol precursor, ruthenium complex, fluorine-18.
Conditions: Inert atmosphere (nitrogen or argon), controlled temperature, and pressure.
Major Products:
Fluorine-18 Labeled this compound: This is the primary product formed through the deoxyfluorination reaction.
Scientific Research Applications
Bavarostat has several scientific research applications, including:
Neurodegenerative Diseases: It is used as a positron emission tomography (PET) radioligand to map HDAC6 localization in the brain, which is significant for studying Alzheimer’s disease and amyotrophic lateral sclerosis
Cancer Research: HDAC6 inhibitors like this compound have shown potential in cancer treatment by modulating intracellular transport and protein quality control.
Psychiatric Disorders: this compound’s ability to penetrate the brain and selectively inhibit HDAC6 makes it a valuable tool for studying psychiatric disorders such as major depressive disorder.
Mechanism of Action
Bavarostat works by inhibiting the deacetylase activity of HDAC6. This inhibition has shown beneficial effects in disease models by modulating tubulin acetylation selectively over histone acetylation . The molecular targets and pathways involved include the regulation of microtubule stability and function, which are crucial for intracellular transport and protein quality control .
Comparison with Similar Compounds
ACY-775: Another HDAC6 selective inhibitor used in research.
Tubastatin A: A well-known HDAC6 inhibitor with similar applications in neurodegenerative and psychiatric disorders.
Uniqueness of Bavarostat: this compound exhibits excellent brain penetration and HDAC6 selectivity, making it a superior tool for neurochemical imaging and therapeutic research . Its ability to be radiolabeled with fluorine-18 further enhances its utility in PET imaging studies .
Properties
IUPAC Name |
4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQZELTOHAHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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